molecular formula C21H19F2N3O3S2 B2600504 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 922454-14-6

1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2600504
CAS No.: 922454-14-6
M. Wt: 463.52
InChI Key: IUVNBEBORXUKTD-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a thiazole ring, and two fluorophenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and piperidine intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-chlorophenyl)sulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)piperidine-4-carboxamide
  • 1-((4-bromophenyl)sulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamide

Uniqueness

1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of fluorine atoms, which can enhance the compound’s metabolic stability and bioavailability. The fluorine atoms also influence the compound’s electronic properties, making it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3S2/c22-16-3-1-14(2-4-16)19-13-30-21(24-19)25-20(27)15-9-11-26(12-10-15)31(28,29)18-7-5-17(23)6-8-18/h1-8,13,15H,9-12H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVNBEBORXUKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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